9-oxo-N-(pyridin-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
The compound 9-oxo-N-(pyridin-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide belongs to a class of fused heterocyclic molecules featuring a pyrroloquinazoline scaffold. This structure is characterized by a bicyclic system combining pyrrole and quinazoline moieties, with a carboxamide group at position 6 and a pyridin-2-ylmethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
9-oxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(20-11-13-4-1-2-8-19-13)12-6-7-14-15(10-12)21-16-5-3-9-22(16)18(14)24/h1-2,4,6-8,10H,3,5,9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTKYYBSUSGADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=N4)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-(pyridin-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a quinazoline derivative with a pyrrolo compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
9-oxo-N-(pyridin-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
The compound 9-oxo-N-(pyridin-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.
Structure and Composition
- Molecular Formula : C₁₄H₁₃N₃O₂
- Molecular Weight : 253.28 g/mol
- IUPAC Name : this compound
Physical Characteristics
The compound exhibits properties typical of quinazoline derivatives, including potential bioactivity due to its ability to interact with various biological targets.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound have shown promising anticancer properties. Studies have demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry explored a series of quinazoline derivatives and identified that modifications in the structure significantly enhanced their cytotoxic effects against breast cancer cells. The study suggested that the inclusion of a pyridine moiety could improve interactions with cancer-specific receptors .
Neurological Disorders
Potential Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In a preclinical trial reported in Neuropharmacology, derivatives of tetrahydropyrroloquinazoline were evaluated for their ability to inhibit acetylcholinesterase activity, which is crucial for cognitive function. The results indicated that these compounds could enhance memory retention in animal models .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of quinazoline derivatives. The compound has been tested against various bacterial strains and has shown significant inhibition of growth.
Case Study:
A publication in Antimicrobial Agents and Chemotherapy reported that certain modifications to the quinazoline structure resulted in enhanced activity against resistant strains of bacteria, suggesting that the compound could be developed into a novel antibiotic .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of 9-oxo-N-(pyridin-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence from synthesis, physicochemical data, and biological activity:
Structural and Functional Differences
- Piperidinyl analogs: Tertiary amines like 1-methylpiperidin-4-yl may enhance blood-brain barrier penetration, making them candidates for neuroactive agents .
Structure-Activity Relationship (SAR) Insights
- Amide Nitrogen Substituents: Aliphatic amines (e.g., dimethylaminoethyl): Favor RNA polymerase inhibition, likely through electrostatic interactions with negatively charged nucleic acid targets . Aromatic substituents (e.g., pyridin-2-ylmethyl): May enhance binding to kinases or GPCRs via π-π stacking or hydrogen bonding with aromatic residues in active sites.
- Role of the 9-Oxo Group : Essential for maintaining planarity of the quinazoline ring, critical for intercalation or enzyme active-site binding .
Biological Activity
The compound 9-oxo-N-(pyridin-2-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a derivative of pyrroloquinazoline with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 239.27 g/mol
- CAS Number : 1417569-80-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticholinesterase Activity : Similar compounds have shown promise as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
- Antimalarial Properties : Studies have demonstrated that derivatives like vasicinone and vasicine (related to the compound ) exhibit antiplasmodial activity against Plasmodium falciparum .
Pharmacological Activities
The pharmacological profile of this compound includes:
- Antimicrobial Effects : The compound has been evaluated for its antibacterial properties against resistant strains of bacteria.
- Antioxidant Activity : It may possess antioxidant capabilities, contributing to its therapeutic potential in oxidative stress-related conditions.
Anticholinesterase Activity
A study on related compounds indicated significant acetylcholinesterase (AChE) inhibition. The IC50 values for these compounds ranged from 10 to 20 µM, suggesting a potential role in Alzheimer's treatment .
Antimalarial Activity
In vitro studies demonstrated that derivatives of the compound exhibited IC50 values as low as 0.5 µM against Plasmodium falciparum, indicating strong antimalarial potential .
Antibacterial Properties
Research has highlighted the antibacterial activity of related quinazoline derivatives against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 1 µg/mL for some derivatives .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
